molecular formula C18H27N5O B4891832 N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

货号 B4891832
分子量: 329.4 g/mol
InChI 键: XNMRIEZMIYTDHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as BU08028, is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. BU08028 is a selective agonist for the kappa-opioid receptor (KOR) and has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

作用机制

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of pain perception, mood, and reward.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce a range of biochemical and physiological effects, including analgesia, antidepressant-like effects, anxiolytic effects, and anti-addictive effects. The selective activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce analgesic effects without the unwanted side effects associated with traditional opioid drugs, such as respiratory depression and addiction.

实验室实验的优点和局限性

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several advantages for laboratory experiments, including its high purity and yield, its selective activation of KOR, and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. However, N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine also has some limitations, including its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential therapeutic applications.

未来方向

There are several future directions for research on N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, including the development of more potent and selective KOR agonists, the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and the exploration of its mechanism of action and potential side effects. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine and to optimize its dosing regimen for clinical use.

合成方法

The synthesis of N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine involves a multi-step process that starts with the reaction of 4-butoxyaniline with ethyl 2-chloroacetate to form 4-butoxyphenylacetamide. The resulting compound is then treated with thionyl chloride and triethylamine to generate 4-butoxyphenylacetyl chloride, which is subsequently reacted with 1,3-diaminopropane to yield the spirocyclic piperidine intermediate. The final step involves the reaction of the piperidine intermediate with 1,2,4-triazole-3-thiol to produce N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine in high yield and purity.

科学研究应用

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. The selective activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce analgesic effects without the unwanted side effects associated with traditional opioid drugs, such as respiratory depression and addiction.

属性

IUPAC Name

4-N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-2-3-13-24-15-9-7-14(8-10-15)20-17-21-16(19)22-18(23-17)11-5-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMRIEZMIYTDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=NC3(CCCCC3)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。